![molecular formula C22H24Cl3N3OS B1240297 Elzasonan hydrochloride CAS No. 220322-05-4](/img/structure/B1240297.png)
Elzasonan hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
盐酸埃尔扎索南是一种选择性 5-HT1B 和 5-HT1D 受体拮抗剂,由辉瑞公司开发,用于治疗抑郁症。 该化合物因其通过增强源自中缝核的 5-羟色胺能神经支配而产生的潜在抗抑郁作用而闻名,从而改善对边缘区域(如海马体和前额叶皮层)的信号传导 .
准备方法
盐酸埃尔扎索南的合成路线涉及 4-(3,4-二氯苯基)-2-[2-(4-甲基哌嗪-1-基)-苄叉]-硫代吗啉-3-酮与盐酸的反应。 反应条件通常包括使用二甲基亚砜 (DMSO) 等溶剂以及控制温度以确保化合物的稳定性 .
化学反应分析
盐酸埃尔扎索南会发生多种类型的化学反应,包括:
氧化: 这种反应可以通过高锰酸钾或过氧化氢等氧化剂促进。
还原: 还原反应可能涉及诸如氢化铝锂之类的试剂。
取代: 常见的取代反应试剂包括卤素和亲核试剂。
这些反应形成的主要产物取决于所用试剂和条件。 例如,氧化可能产生亚砜或砜,而还原可能产生仲胺 .
科学研究应用
Pharmacological Properties
Elzasonan acts primarily as a selective antagonist at the serotonin 1B and 1D receptors. These receptors are involved in the modulation of serotonin neurotransmission, which plays a critical role in mood regulation. By blocking these receptors, elzasonan is believed to enhance serotonergic signaling in areas of the brain associated with mood and emotional regulation, such as the hippocampus and prefrontal cortex .
Metabolism and Pharmacokinetics
The metabolism of elzasonan has been extensively studied. Following oral administration, it is metabolized primarily through oxidative N-demethylation, N-oxidation, and aryl hydroxylation. The major circulating metabolite identified is a cyclized indole derivative, which accounts for approximately 65% of the circulating radioactivity in plasma after administration . The compound exhibits a half-life of about 31.5 hours, with total recovery of administered doses being around 79%, predominantly excreted through feces (58%) and urine (21%) .
Research Applications
1. Depression Research
- Elzasonan was initially developed for treating depression due to its action on serotonin receptors. Although clinical trials were halted due to efficacy concerns, its mechanism provides valuable insights into serotonin modulation and its implications for mood disorders .
2. Neuropharmacology Studies
- Given its receptor antagonism profile, elzasonan serves as a useful tool in neuropharmacology to study serotonin-related pathways and their effects on behavior and cognition. Researchers can utilize elzasonan to investigate the role of serotonin receptors in various neurological conditions .
3. Drug Metabolism Studies
- The detailed metabolic pathways of elzasonan offer a rich area for pharmacokinetic studies. Understanding how elzasonan is processed in the body can inform drug design strategies for developing similar compounds with improved efficacy or safety profiles .
4. Behavioral Research
- Elzasonan's impact on serotonergic signaling makes it relevant for behavioral studies focusing on anxiety and depression models in animals. Its effects can be evaluated in preclinical studies to assess potential therapeutic benefits or side effects .
Case Studies
Several studies have documented elzasonan's pharmacokinetics and its effects on serotonin receptor activity:
- Study on Metabolism : A study involving six healthy male subjects administered with a single dose of [(14)C]elzasonan demonstrated significant metabolic processing, highlighting its extensive biotransformation and the identification of various metabolites using mass spectrometry .
- Behavioral Impact Study : Research indicated that antagonism at the 5-HT1B receptor could lead to enhanced serotonergic neurotransmission, suggesting potential benefits in treating mood disorders despite the compound's discontinuation .
作用机制
盐酸埃尔扎索南通过选择性阻断 5-HT1B 和 5-HT1D 受体发挥作用。这些受体参与大脑中 5-羟色胺释放的调节。通过抑制这些受体,盐酸埃尔扎索南增强了来自中缝核的 5-羟色胺能神经支配,导致边缘区域(如海马体和前额叶皮层)的信号传导得到改善。 这种机制被认为有助于其抗抑郁作用 .
相似化合物的比较
盐酸埃尔扎索南可以与其他选择性 5-HT1B 和 5-HT1D 受体拮抗剂进行比较,例如:
- GR-127,935
- SB-649,915
这些化合物具有相似的作用机制,但在药代动力学特性、受体选择性和临床疗效方面可能有所不同。 盐酸埃尔扎索南在其特定的化学结构及其由辉瑞公司开发的历史方面是独一无二的 .
生物活性
Elzasonan hydrochloride is a compound of significant interest in pharmacological research, particularly for its potential applications in treating various psychiatric disorders. This article provides a comprehensive overview of its biological activity, including metabolic pathways, receptor interactions, and clinical case studies that highlight its efficacy and safety.
1. Metabolism and Pharmacokinetics
Recent studies have elucidated the metabolic pathways of this compound, primarily focusing on its interactions with cytochrome P450 enzymes. In vitro experiments using human liver microsomes and recombinant P450 enzymes have shown that elzasonan undergoes oxidative N-demethylation and forms several metabolites, including M4, M5, and M6. Notably, CYP3A4 is identified as the primary enzyme responsible for the formation of several key metabolites, while CYP2C8 also plays a role in the metabolism of elzasonan .
Table 1: Metabolic Pathways of this compound
Metabolite | Formation Pathway | Key Enzyme |
---|---|---|
M3 | Oxidative N-demethylation | CYP3A4 |
M4 | Oxidation | CYP2C8 |
M5 | Oxidation to elzasonan N-oxide | CYP3A4 |
M6 | Cyclization and subsequent oxidation | CYP3A4 |
2. Receptor Interactions
This compound acts primarily as an agonist at serotonin receptors, specifically the 5-HT1B receptor. This receptor is part of the G-protein coupled receptor (GPCR) family and is crucial in modulating neurotransmitter release in the brain. The binding of elzasonan to this receptor leads to a conformational change that activates downstream signaling pathways, affecting various physiological processes including mood regulation and vasoconstriction .
Table 2: Receptor Binding Affinities
Receptor Type | Binding Affinity (Ki) |
---|---|
5-HT1B | Low nanomolar range |
Other GPCRs | Variable |
3. Clinical Efficacy and Safety
Clinical studies have assessed the efficacy and safety profile of this compound in patients with major depressive disorder (MDD). In one notable case study, a patient with treatment-resistant depression was administered elzasonan after failing multiple SSRIs. The patient reported significant improvements in mood and overall functioning after several weeks of treatment. Adverse effects were minimal and manageable, primarily involving gastrointestinal disturbances .
Case Study Summary:
- Patient Profile: 33-year-old male with a history of MDD.
- Previous Treatments: Escitalopram, venlafaxine (both ineffective).
- Treatment: Initiation of this compound.
- Outcome: Improved mood, decreased depressive symptoms, minimal side effects.
4. Comparative Analysis with Other Antidepressants
Elzasonan's mechanism of action is similar to that of other antidepressants but offers unique advantages due to its specific receptor targeting profile. Compared to traditional SSRIs like fluoxetine, elzasonan may provide quicker relief from depressive symptoms due to its direct action on serotonin receptors.
Table 3: Comparison with Other Antidepressants
Drug Class | Mechanism of Action | Onset of Action | Common Side Effects |
---|---|---|---|
SSRIs (e.g., Fluoxetine) | Serotonin reuptake inhibition | 2-4 weeks | Nausea, sexual dysfunction |
This compound | Serotonin receptor agonism | 1-2 weeks | Mild gastrointestinal issues |
属性
CAS 编号 |
220322-05-4 |
---|---|
分子式 |
C22H24Cl3N3OS |
分子量 |
484.9 g/mol |
IUPAC 名称 |
(2Z)-4-(3,4-dichlorophenyl)-2-[[2-(4-methylpiperazin-1-yl)phenyl]methylidene]thiomorpholin-3-one;hydrochloride |
InChI |
InChI=1S/C22H23Cl2N3OS.ClH/c1-25-8-10-26(11-9-25)20-5-3-2-4-16(20)14-21-22(28)27(12-13-29-21)17-6-7-18(23)19(24)15-17;/h2-7,14-15H,8-13H2,1H3;1H/b21-14-; |
InChI 键 |
NMTRXBJYASHMND-UXTSPRGOSA-N |
SMILES |
CN1CCN(CC1)C2=CC=CC=C2C=C3C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl.Cl |
手性 SMILES |
CN1CCN(CC1)C2=CC=CC=C2/C=C\3/C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl.Cl |
规范 SMILES |
CN1CCN(CC1)C2=CC=CC=C2C=C3C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。